molecular formula C22H16N6O2 B393902 5-AMINO-3-{(Z)-1-CYANO-2-[4-(CYANOMETHOXY)-3-METHOXYPHENYL]-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE

5-AMINO-3-{(Z)-1-CYANO-2-[4-(CYANOMETHOXY)-3-METHOXYPHENYL]-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE

Cat. No.: B393902
M. Wt: 396.4g/mol
InChI Key: DLCBHEIAJOUUMG-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-3-{(Z)-1-CYANO-2-[4-(CYANOMETHOXY)-3-METHOXYPHENYL]-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and methoxy groups

Preparation Methods

The synthesis of 5-AMINO-3-{(Z)-1-CYANO-2-[4-(CYANOMETHOXY)-3-METHOXYPHENYL]-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include substituted benzaldehydes and hydrazine derivatives.

    Condensation Reaction: The substituted benzaldehyde undergoes a condensation reaction with hydrazine to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate is then cyclized to form the pyrazole ring structure.

    Functional Group Introduction: Subsequent reactions introduce the cyano and methoxy groups to the pyrazole ring, resulting in the final compound.

Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production.

Chemical Reactions Analysis

5-AMINO-3-{(Z)-1-CYANO-2-[4-(CYANOMETHOXY)-3-METHOXYPHENYL]-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-AMINO-3-{(Z)-1-CYANO-2-[4-(CYANOMETHOXY)-3-METHOXYPHENYL]-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 5-AMINO-3-{(Z)-1-CYANO-2-[4-(CYANOMETHOXY)-3-METHOXYPHENYL]-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

5-AMINO-3-{(Z)-1-CYANO-2-[4-(CYANOMETHOXY)-3-METHOXYPHENYL]-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE can be compared with other similar compounds, such as:

    5-amino-3-{1-cyano-2-(3,4-dimethoxyphenyl)vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile: This compound has similar structural features but different substituents on the phenyl ring.

    5-amino-3-{1-cyano-2-(3-phenyl-1H-pyrazol-4-yl)vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile: This compound has a pyrazole ring instead of a methoxyphenyl group.

    5-amino-3-{1-cyano-2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile: This compound includes a nitrophenyl group, which imparts different chemical properties.

Properties

Molecular Formula

C22H16N6O2

Molecular Weight

396.4g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[4-(cyanomethoxy)-3-methoxyphenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C22H16N6O2/c1-29-20-12-15(7-8-19(20)30-10-9-23)11-16(13-24)21-18(14-25)22(26)28(27-21)17-5-3-2-4-6-17/h2-8,11-12H,10,26H2,1H3/b16-11+

InChI Key

DLCBHEIAJOUUMG-LFIBNONCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OCC#N

SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OCC#N

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OCC#N

Origin of Product

United States

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